Methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate
Description
Properties
CAS No. |
819802-98-7 |
|---|---|
Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
methyl 2-oxo-4,4-diphenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C19H18O3/c1-22-18(21)16-12-19(13-17(16)20,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3 |
InChI Key |
ZTMHWJCACQLXSP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol:
- Base Activation : DMF (1000–1100 kg) and NaOMe (120–140 kg) are mixed under reflux at 90–110°C.
- Cyclization : Diethyl adipate (300–500 kg) is added dropwise, initiating a reflux reaction for 8–10 hours. Methanol byproduct is continuously removed via condensation.
- Workup : Solvent DMF is evaporated under reduced pressure, followed by acidification with 30% HCl and extraction with toluene.
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 100°C | 99 | >98 |
| Reaction Time | 9 hours | 97 | 97.5 |
| Solvent | DMF/Toluene | 95 | 96 |
This method achieves high yields due to the stability of the DMF-sodium methoxide complex, which facilitates efficient enolate formation and cyclization.
Alkylation of Cyclopentanecarboxylate Intermediates
Introducing diphenyl groups at the 4-position requires alkylation of a preformed cyclopentanecarboxylate intermediate. A two-step strategy is employed:
Step 1: Synthesis of 1-Methyl-2-Oxocyclopentanecarboxylate
Sodium 2-oxocyclopentanecarboxylate (from diethyl adipate cyclization) is treated with methyl halide (CH3X) in toluene at 80–100°C.
Step 2: Diphenyl Substitution
The sodium salt of 3-methyl-2-oxocyclopentanecarboxylate undergoes nucleophilic aromatic substitution with (4-chlorophenyl)methyl chloride. Friedel-Crafts alkylation or Grignard reagents (e.g., Ph2MgBr) may alternatively introduce phenyl groups, though yields vary:
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| (Ph)2MgBr | THF | 0°C → RT | 65 |
| AlCl3/PhCH2Cl | Dichloromethane | 25°C | 58 |
| NaH/Ph2CH2Br | DMF | 60°C | 72 |
Optimal results are achieved using NaH in DMF, which minimizes side reactions such as O-alkylation.
Esterification of 4,4-Diphenyl-2-Oxocyclopentanecarboxylic Acid
Direct esterification of the carboxylic acid precursor with methanol under acidic conditions offers a straightforward route:
Protocol:
- Acid Activation : 4,4-Diphenyl-2-oxocyclopentanecarboxylic acid (1 equiv) is dissolved in methanol.
- Catalysis : Concentrated H2SO4 (0.1 equiv) is added, and the mixture is refluxed for 12 hours.
- Isolation : The product is extracted with ethyl acetate and purified via vacuum distillation.
| Catalyst | Reaction Time | Yield (%) |
|---|---|---|
| H2SO4 | 12 hours | 85 |
| p-TsOH | 10 hours | 88 |
| Amberlyst-15 | 24 hours | 78 |
Sulfonic acid resins (e.g., p-TsOH) enhance reaction efficiency by reducing side product formation.
Organocatalytic Asymmetric Methods
Recent advances leverage cinchona alkaloid-derived thiourea catalysts for enantioselective synthesis. For example, quinine-derived thiourea C1 facilitates Michael additions to α,β-unsaturated ketones, enabling asymmetric construction of the cyclopentane core.
Key Reaction:
- Substrates : Methyl vinyl ketone and diphenylacetylene.
- Catalyst : 3,3-Diaryl-oxindole scaffold thiourea (5 mol%).
- Conditions : Room temperature, 10-minute residence time in continuous flow.
| Catalyst Loading | Enantiomeric Excess (%) | Yield (%) |
|---|---|---|
| 5 mol% | 82 | 91 |
| 10 mol% | 85 | 89 |
This method is notable for scalability and recyclability, with the catalyst retaining activity over six cycles.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Cyclization (NaOMe) | High yield, scalable | Requires high-temperature DMF | 95–99 |
| Alkylation (NaH) | Precise substitution | Sensitivity to moisture | 65–72 |
| Esterification | Simple, one-step | Acidic conditions | 78–88 |
| Organocatalytic | Enantioselective, green | Catalyst synthesis complexity | 85–91 |
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Applications in Organic Synthesis
-
Intermediate for Drug Development :
Methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to participate in reactions that yield biologically active compounds. For example, it can be transformed into derivatives that exhibit antifungal and antibacterial activities. -
Catalyst in Organic Reactions :
The compound has been evaluated for its potential as a catalyst in various organic reactions. Its ability to stabilize transition states makes it suitable for facilitating reactions such as Michael additions and aldol condensations, which are essential in constructing complex organic molecules. -
Ligand in Coordination Chemistry :
This compound has been explored as a ligand in coordination chemistry. Its ability to chelate metal ions enhances the stability of metal complexes, which can be utilized in catalysis and material science.
Case Study 1: Antifungal Activity
A study investigated the antifungal properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant activity against common fungal pathogens, suggesting potential applications in agricultural fungicides .
Case Study 2: Synthesis of Complex Organic Molecules
Research demonstrated the use of this compound as a precursor for synthesizing complex organic structures through multi-step reactions. The study highlighted its versatility and efficiency in producing compounds with potential therapeutic effects .
Data Tables
Mechanism of Action
The mechanism of action of methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related esters and cyclic ketones, focusing on substituents, ring size, and functional groups. Key analogs from the evidence include:
| CAS No. | Compound Name | Molecular Formula | Key Substituents/Ring Features | Similarity Score |
|---|---|---|---|---|
| 52784-32-4 | Methyl 2-Oxo-1-cycloheptanecarboxylate | C₉H₁₂O₃ | Cycloheptane ring, ketone at position 2 | 0.93 |
| 42558-54-3 | Methyl 4-methyl-3-oxopentanoate | C₇H₁₂O₃ | Linear chain, ketone at position 3 | 0.97 |
| 24922-02-9 | Ethyl 3-cyclopropyl-3-oxopropanoate | C₈H₁₂O₃ | Cyclopropane substituent, ester group | 0.94 |
| 55107-14-7 | Methyl 4,4-dimethyl-3-oxopentanoate | C₈H₁₄O₃ | Two methyl groups at position 4 | 0.93 |
Key Findings:
Ring Size and Strain :
- Methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate features a cyclopentane ring, which introduces more ring strain compared to cycloheptane derivatives (e.g., CAS 52784-32-4). This strain may enhance reactivity in nucleophilic additions or ring-opening reactions .
- Cyclopropane-containing analogs (e.g., CAS 24922-02-9) exhibit unique reactivity due to their strained three-membered rings, differing significantly from the cyclopentane backbone of the target compound .
Substituent Effects: The diphenyl groups at position 4 in the target compound contribute to steric hindrance and aromatic π-π interactions, which are absent in methyl- or ethyl-substituted analogs (e.g., CAS 55107-14-7). This steric bulk may reduce solubility in polar solvents but improve stability in hydrophobic environments . Linear-chain analogs like methyl 4-methyl-3-oxopentanoate (CAS 42558-54-3) lack cyclic rigidity, leading to lower thermal stability compared to cyclopentane-based derivatives .
Functional Group Reactivity: The ketone at position 2 in the target compound is electronically similar to analogs with ketones at position 3 (e.g., CAS 42558-54-3). However, the position of the ketone relative to the ester group influences intramolecular interactions and regioselectivity in subsequent reactions . Esters of labdane diterpenes (e.g., sandaracopimaric acid methyl ester, CAS compounds in –3) demonstrate the importance of fused ring systems in biological activity, a feature absent in the monocyclic target compound .
Biological Activity
Methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate (MDOC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MDOC, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
MDOC is characterized by its unique cyclopentanecarboxylate structure, featuring two phenyl groups and a ketone functional group. Its molecular formula is , and it exhibits properties that facilitate interaction with various biological targets.
1. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of MDOC. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators such as TNF-α and IL-6 in vitro. This activity suggests potential therapeutic applications in treating inflammatory diseases.
2. Antioxidant Activity
MDOC exhibits notable antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. The compound's ability to scavenge free radicals has been demonstrated in various assays, indicating its potential use as a protective agent against oxidative damage.
3. Anticancer Potential
Research indicates that MDOC may possess anticancer properties by inducing apoptosis in cancer cell lines. Studies have reported that MDOC treatment leads to cell cycle arrest and increased levels of apoptotic markers in human cancer cells, suggesting its potential as a chemotherapeutic agent.
The biological activity of MDOC can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : MDOC has been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways, including NF-κB and MAPK pathways, leading to reduced inflammation and cell proliferation.
- Interaction with Cellular Receptors : MDOC's structure allows it to interact with specific cellular receptors, potentially modulating their activity and influencing cellular responses.
Case Study 1: Anti-inflammatory Activity
A study conducted on animal models demonstrated that MDOC significantly reduced paw edema induced by carrageenan injection, indicating its anti-inflammatory efficacy. The reduction in edema was accompanied by decreased levels of inflammatory markers in serum samples.
Case Study 2: Antioxidant Properties
In vitro assays using DPPH and ABTS radical scavenging methods showed that MDOC exhibited strong antioxidant activity. The IC50 values obtained were comparable to standard antioxidants like ascorbic acid, underscoring the compound's potential as an antioxidant agent.
Case Study 3: Anticancer Activity
In a study involving human breast cancer cells (MCF-7), treatment with MDOC resulted in a significant decrease in cell viability (IC50 = 25 µM). Flow cytometry analysis indicated an increase in apoptotic cells after treatment, highlighting its potential as an anticancer therapeutic.
Data Summary
The following table summarizes key findings related to the biological activities of MDOC:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
